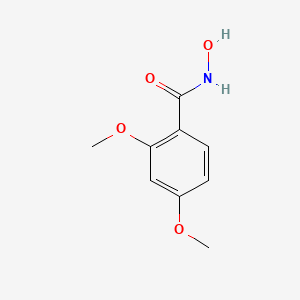![molecular formula C15H17N3OS B14213894 1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one CAS No. 828920-92-9](/img/structure/B14213894.png)
1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one is a complex organic compound that features a unique structure combining a phenyl group, a thiazole ring, and a pyrrolidine moiety
Méthodes De Préparation
The synthesis of 1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine group and the phenyl group. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and phenylacetic acid. The reaction conditions generally involve refluxing in an appropriate solvent such as dichloromethane or ethanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the uptake of neurotransmitters such as dopamine and norepinephrine, which may contribute to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with various receptors and enzymes in the body .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one can be compared with other similar compounds, such as:
α-Pyrrolidinovalerophenone (α-PVP): Known for its stimulant effects, α-PVP has a similar pyrrolidine structure but differs in its alkyl chain length.
3,4-Methylenedioxypyrovalerone (MDPV): Another stimulant with a similar core structure but different functional groups.
α-Pyrrolidinobutiophenone (α-PBP): Similar in structure but with variations in the alkyl chain and functional groups
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
828920-92-9 |
|---|---|
Formule moléculaire |
C15H17N3OS |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
1-phenyl-2-[(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)amino]ethanone |
InChI |
InChI=1S/C15H17N3OS/c19-13(12-6-2-1-3-7-12)10-16-15-17-11-14(20-15)18-8-4-5-9-18/h1-3,6-7,11H,4-5,8-10H2,(H,16,17) |
Clé InChI |
REARFQWMJNCKCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CN=C(S2)NCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


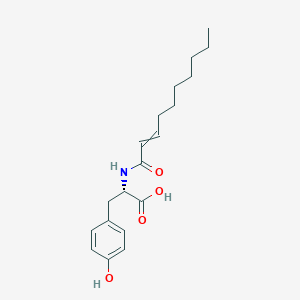
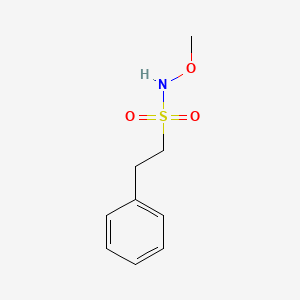
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
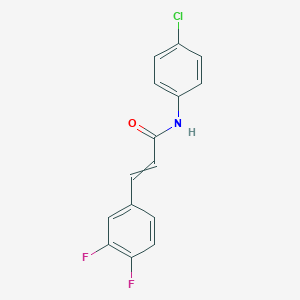

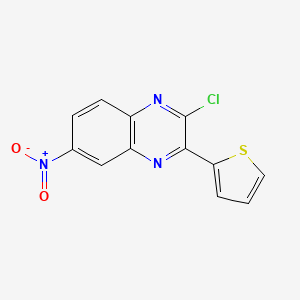
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
![8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine](/img/structure/B14213863.png)



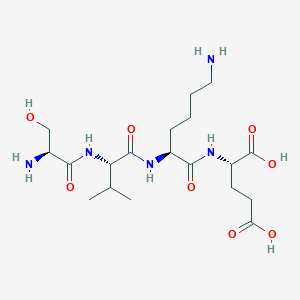
![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
